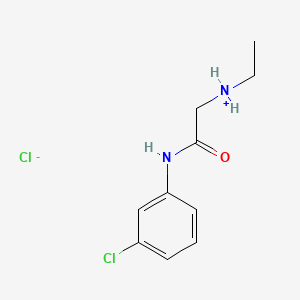
3'-Chloro-2-ethylaminoacetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-2-ethylaminoacetanilide hydrochloride is a chemical compound with the molecular formula C10H14ClN2O·HCl It is a derivative of acetanilide, where the amino group is substituted with an ethylamino group and a chlorine atom is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylaminoacetanilide hydrochloride typically involves the following steps:
Nitration: The starting material, acetanilide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ethylation: The chlorinated compound is then reacted with ethylamine to introduce the ethylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3’-Chloro-2-ethylaminoacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学的研究の応用
3’-Chloro-2-ethylaminoacetanilide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3’-Aminoacetanilide: A similar compound with an amino group instead of an ethylamino group.
2-Chloroacetanilide: A compound with a chlorine atom at the ortho position instead of the meta position.
N-Ethylacetanilide: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
3’-Chloro-2-ethylaminoacetanilide hydrochloride is unique due to the presence of both the ethylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
110332-98-4 |
|---|---|
分子式 |
C10H14Cl2N2O |
分子量 |
249.13 g/mol |
IUPAC名 |
[2-(3-chloroanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-12-7-10(14)13-9-5-3-4-8(11)6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H |
InChIキー |
AYHSMGGUWJIJAH-UHFFFAOYSA-N |
正規SMILES |
CC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
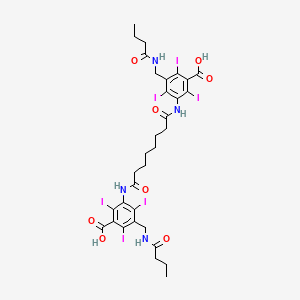
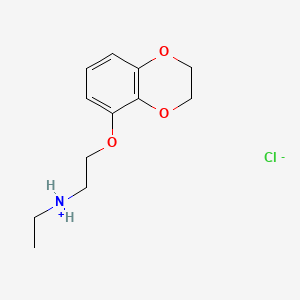
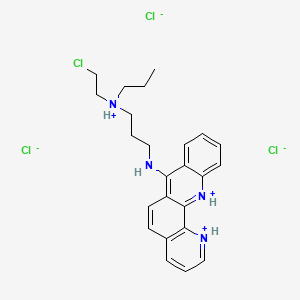
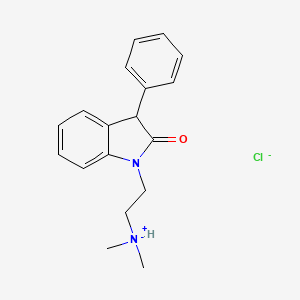
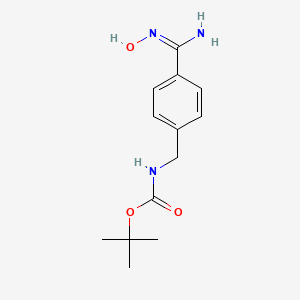
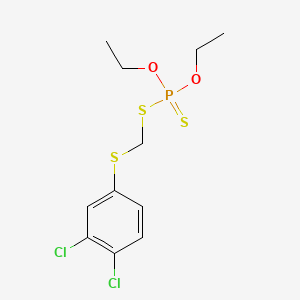

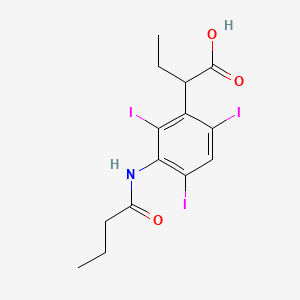
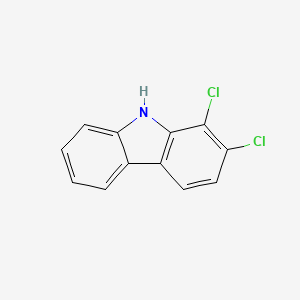
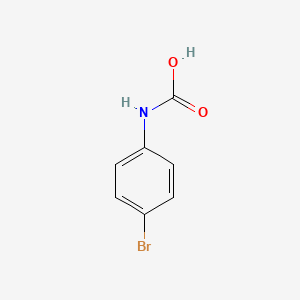
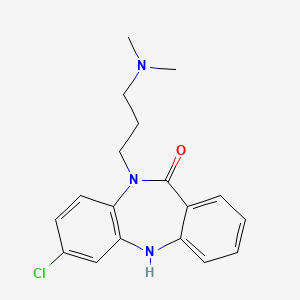
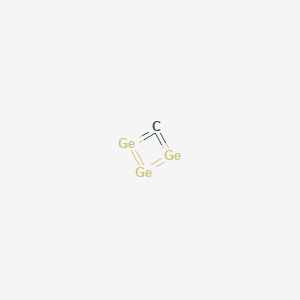
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
